BGC 20-1531 hydrochloride
Description
Contextualization of Prostaglandin (B15479496) E2 (PGE2) Signaling in Biological Systems
Prostaglandin E2 (PGE2) is a principal lipid mediator derived from arachidonic acid that plays a complex and often contradictory role in a vast array of physiological and pathological processes. nih.govnih.gov Its synthesis is catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2, and terminal prostaglandin E synthases. nih.gov PGE2 is implicated in inflammation, pain, fever, immune responses, and tissue repair. nih.govresearchgate.net The diverse effects of PGE2 are not due to the molecule itself but rather the specific receptors through which it signals. nih.gov
Overview of Prostanoid EP Receptors and Their Subtypes (EP1-EP4) in Research
PGE2 exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs) known as EP receptors, subtypes EP1, EP2, EP3, and EP4. nih.govnih.gov Each subtype is coupled to different intracellular signaling pathways, leading to a wide range of cellular responses. nih.gov
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels. nih.govnih.gov
EP2 Receptor: Coupled to Gs proteins, it stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. nih.govoup.com
EP3 Receptor: Coupled to Gi proteins, it inhibits adenylyl cyclase, resulting in decreased cAMP levels. nih.govoup.com
EP4 Receptor: Similar to EP2, the EP4 receptor is coupled to Gs proteins and increases cAMP levels. nih.govoup.com However, it can also activate other signaling pathways, such as the PI3K/Akt pathway. mdpi.com
The distribution of these receptors varies across different tissues and cell types, contributing to the tissue-specific actions of PGE2. oup.com
Identification of BGC 20-1531 Hydrochloride as a Research Compound
This compound is a potent and highly selective antagonist of the prostanoid EP4 receptor. rndsystems.comtocris.com Its development has provided researchers with a valuable tool to dissect the specific roles of the EP4 receptor in various biological processes, independent of the other EP receptor subtypes.
In scientific literature and commercial sources, BGC 20-1531 is also known by other names, most notably PGN 1531. tocris.commedchemexpress.comcaymanchem.com The compound is often supplied as a hydrochloride salt (this compound) to improve its stability and solubility for research purposes. rndsystems.comtocris.com The free base form also exists. ncats.io The systematic chemical name for the hydrochloride form is 4-[[4-(5-methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide, monohydrochloride. caymanchem.commedkoo.com
Rationale for EP4 Receptor Antagonism Research
The rationale for investigating EP4 receptor antagonists like BGC 20-1531 stems from the multifaceted role of the EP4 receptor in various diseases. Research suggests that blocking the EP4 receptor could have therapeutic potential in several areas:
Pain and Inflammation: The EP4 receptor is involved in mediating pain and inflammation. patsnap.com Antagonizing this receptor could offer a novel approach to managing inflammatory conditions.
Cancer: Studies have shown that the EP4 receptor is overexpressed in several types of cancer and that its activation can promote tumor growth and metastasis. wikipedia.orgnih.gov EP4 antagonists are being explored for their potential to inhibit cancer progression and enhance the efficacy of immunotherapies. patsnap.comnih.gov
Migraine: PGE2 is known to cause vasodilation of cerebral arteries, a key event in migraine headaches. BGC 20-1531 has been shown to inhibit this vasodilation, suggesting its potential as a treatment for migraine. ncats.io
Other Conditions: Research also points to the involvement of the EP4 receptor in cardiovascular diseases, neovascular eye diseases, and hearing loss, making EP4 antagonism a subject of broad scientific interest. wikipedia.org
Research Findings on this compound
BGC 20-1531 has demonstrated high affinity and selectivity for the human EP4 receptor.
| Property | Value | Reference |
| Ki for EP4 | 3 nM | rndsystems.comtocris.com |
| Ki for EP4 (alternative value) | 11.7 nM | caymanchem.com |
| Selectivity over EP2 | >2500-fold | rndsystems.comtocris.com |
| Selectivity over EP3 | >2500-fold | rndsystems.comtocris.com |
In functional assays, BGC 20-1531 effectively antagonizes PGE2-induced effects. For instance, it has been shown to inhibit PGE2-induced vasodilation of human middle cerebral and meningeal arteries in vitro. ncats.io It also dose-dependently antagonizes the increase in canine carotid blood flow induced by PGE2 in vivo. ncats.io
Properties
Molecular Formula |
C26H24N2O6S.HCl |
|---|---|
Molecular Weight |
529 |
Synonyms |
Alternative Name: PGN 1531 |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Selectivity of Bgc 20 1531 Hydrochloride
EP4 Receptor Binding Affinity and Potency
The interaction of BGC 20-1531 hydrochloride with the EP4 receptor has been quantified through various in vitro assays, establishing its high affinity and antagonist potency.
Determination of Dissociation Constants (Ki) and Antagonist Potency (pKB)
Radioligand binding studies have been instrumental in determining the affinity of BGC 20-1531 for the human EP4 receptor. In membranes from HEK-293 EBNA cells stably expressing recombinant human EP4 receptors, BGC 20-1531 displaced the radiolabeled prostaglandin (B15479496) E2 ([³H]-PGE₂) with a pKi of 7.9 ± 0.1, which corresponds to a Ki of 11.7 nM. nih.govbertin-bioreagent.com Other studies have reported a similar high affinity, with a Ki value of 3 nM. ncats.iotocris.com
The antagonist potency of BGC 20-1531 has been determined in functional assays. At recombinant human EP4 receptors, it exhibits a pKB of 7.6. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com This potency is consistent with observations in native human tissues. In human middle cerebral and meningeal arteries, where EP4 receptors mediate vasodilation, BGC 20-1531 demonstrated a pKB of 7.8 and 7.6, respectively. nih.govncats.io This indicates that the compound is a potent antagonist of EP4 receptor-mediated responses.
Table 1: EP4 Receptor Binding Affinity and Potency of BGC 20-1531
| Parameter | Value | Cell/Tissue Type |
|---|---|---|
| pKi | 7.9 ± 0.1 | Recombinant human EP4 (HEK-293 EBNA cells) nih.gov |
| Ki | 11.7 nM | Recombinant human EP4 (HEK-293 EBNA cells) bertin-bioreagent.com |
| Ki | 3 nM | Not specified ncats.iotocris.com |
| pKB | 7.6 | Recombinant human EP4 nih.govmedchemexpress.commedchemexpress.commedchemexpress.com |
| pKB | 7.8 | Human middle cerebral artery nih.govncats.io |
| pKB | 7.6 | Human meningeal artery nih.govncats.io |
Competitive Nature of EP4 Receptor Antagonism by this compound
Functional studies have confirmed that BGC 20-1531 acts as a competitive antagonist at the EP4 receptor. nih.gov In vitro, it competitively antagonized the vasodilator effects of PGE₂ in human middle cerebral and meningeal arteries. nih.govncats.io This competitive mechanism means that BGC 20-1531 binds to the same site on the EP4 receptor as the endogenous agonist PGE₂, thereby preventing PGE₂ from activating the receptor. Furthermore, BGC 20-1531 was shown to be devoid of any agonist activity at the recombinant human EP4 receptor, meaning it does not activate the receptor itself. nih.gov
Prostanoid Receptor Subtype Selectivity
A key aspect of the pharmacological profile of BGC 20-1531 is its high selectivity for the EP4 receptor over other prostanoid receptor subtypes.
Comparative Binding and Functional Studies Across EP1, EP2, EP3, and EP4 Receptors
BGC 20-1531 has demonstrated negligible affinity for other prostanoid receptors, including EP1, EP2, and EP3. nih.gov In membrane binding studies, at a concentration of 10 µmol·L⁻¹, BGC 20-1531 displaced only 17.4 ± 6.5% of [³H]-PGE₂ from EP2 receptors and a mere 2.7 ± 1.9% from EP3 receptors. nih.gov Further studies have reported Ki values of over 10,000 nM for both EP2 and EP3 receptors, highlighting its poor affinity for these subtypes. bertin-bioreagent.com
Quantification of Selectivity Ratios
The selectivity of BGC 20-1531 for the EP4 receptor is substantial. It exhibits over 2500-fold greater selectivity for EP4 compared to EP2 and EP3 receptors. ncats.iotocris.com This high degree of selectivity is a critical attribute, as it minimizes the potential for off-target effects that could arise from interactions with other prostanoid receptors.
Table 2: Prostanoid Receptor Selectivity of BGC 20-1531
| Receptor Subtype | Binding Affinity (Ki) | % Displacement at 10 µmol·L⁻¹ | Selectivity Ratio (vs. EP4) |
|---|---|---|---|
| EP4 | 3 nM ncats.iotocris.com / 11.7 nM bertin-bioreagent.com | - | - |
| EP2 | >10,000 nM bertin-bioreagent.com | 17.4 ± 6.5% nih.gov | >2500-fold ncats.iotocris.com |
| EP3 | >10,000 nM bertin-bioreagent.com | 2.7 ± 1.9% nih.gov | >2500-fold ncats.iotocris.com |
| EP1 | Not specified | Not specified | Not specified |
Off-Target Receptor, Ion Channel, Transporter, and Enzyme Profiling
To further assess its specificity, BGC 20-1531 has been profiled against a wide range of other biological targets. These studies have shown that the compound has no appreciable affinity (pKi < 5) for a broad panel of other receptors, ion channels, transporters, and enzymes. nih.govncats.io This clean off-target profile further underscores the high selectivity of BGC 20-1531 for the EP4 receptor.
Assessment of Inhibition at Non-Prostanoid Receptors and Cellular Components
A critical aspect of characterizing any novel pharmacological agent is to determine its selectivity. For this compound, extensive research has been conducted to evaluate its activity at a wide range of targets beyond the prostanoid receptor family. These investigations have consistently demonstrated that this compound possesses a high degree of selectivity for the EP₄ receptor, with minimal to no significant interaction with other receptors, ion channels, transporters, and enzymes at concentrations where it potently antagonizes EP₄. rndsystems.comnih.govtocris.comncats.io
In comprehensive screening studies, this compound was tested against a broad panel of non-prostanoid G protein-coupled receptors (GPCRs), ion channels, and transporters. The compound showed no appreciable affinity for these off-target sites, with reported pKi values being less than 5. nih.govncats.io This indicates a very low likelihood of this compound causing effects through these other signaling pathways.
Specifically, at a concentration of 10 µmol·L⁻¹, this compound exhibited negligible displacement of radioligands from EP₂ and EP₃ receptors, further highlighting its selectivity within the prostanoid receptor family itself. nih.gov The compound's lack of agonist activity was also confirmed across a panel of 320 different GPCRs. nih.gov
The following tables summarize the inhibitory activity and binding affinity of this compound at various non-prostanoid receptors and cellular components, based on available research data.
Table 1: Inhibitory Activity of this compound at Non-Prostanoid Receptors
| Receptor/Target | Species | Assay Type | Result | Citation |
| EP₂ Receptor | Human | Radioligand Binding | 17.4 ± 6.5% inhibition at 10 µmol·L⁻¹ | nih.gov |
| EP₃ Receptor | Human | Radioligand Binding | 2.7 ± 1.9% inhibition at 10 µmol·L⁻¹ | nih.gov |
| Various GPCRs (320) | Not Specified | Functional (cAMP) | No agonist activity at 10 µM | nih.gov |
| Prostaglandin D₂ Receptor | Not Specified | Functional (cAMP) | No off-target activity | nih.gov |
| Thromboxane A₂ Receptor | Not Specified | Functional (cAMP) | No off-target activity | nih.gov |
Table 2: Binding Affinity of this compound at Various Cellular Targets
| Target Class | Specific Targets | Result (pKi) | Citation |
| Non-Prostanoid Receptors | Wide range of receptors | < 5 | nih.govncats.iomedchemexpress.com |
| Ion Channels | Wide range of channels | < 5 | nih.govncats.iomedchemexpress.com |
| Transporters | Wide range of transporters | < 5 | nih.govncats.iomedchemexpress.com |
| Enzymes | Wide range of enzymes | < 5 | nih.govncats.iomedchemexpress.com |
These findings underscore the specific nature of this compound's pharmacological action, which is primarily, if not exclusively, mediated through its potent antagonism of the EP₄ receptor. This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.
Molecular and Cellular Mechanisms of Action of Bgc 20 1531 Hydrochloride
Inhibition of PGE2-Induced Intracellular Signaling Pathways
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gs alpha subunit. This coupling initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). BGC 20-1531 exerts its pharmacological effects by interrupting this primary signaling pathway.
A primary and direct consequence of BGC 20-1531's antagonism at the EP4 receptor is the inhibition of PGE2-stimulated cAMP production. In functional assays using human embryonic kidney (HEK293) cells that are engineered to stably express the human EP4 receptor, BGC 20-1531 demonstrates a dose-dependent and competitive antagonism of PGE2-mediated cAMP accumulation.
Detailed studies have shown that pre-incubation of these cells with increasing concentrations of BGC 20-1531 leads to a rightward shift in the concentration-response curve of PGE2, which is characteristic of competitive antagonism. A Schild analysis of this interaction yielded a slope of 0.95, further confirming the competitive nature of the antagonism, and provided an estimated mean pKB value of 7.6. This value indicates a high antagonist potency at the recombinant human EP4 receptor. In contrast, PGE2 does not stimulate cAMP accumulation in non-transfected HEK-293 cells, confirming the effect is mediated specifically through the EP4 receptor.
Table 1: In Vitro Antagonist Potency of BGC 20-1531 Hydrochloride
| Parameter | Value | Receptor/Cell Line | Reference |
| Ki | 11.7 nM | Recombinant Human EP4 | |
| Ki (Selectivity) | >10,000 nM | Recombinant Human EP2, EP3 | |
| pKB | 7.6 | Recombinant Human EP4 (HEK293 Cells) |
The suppression of cAMP signaling by BGC 20-1531 translates into the modulation of various downstream physiological and cellular events that are normally driven by EP4 receptor activation.
One of the key consequences of EP4 activation by PGE2 in the vasculature is vasodilation, a process implicated in the pathophysiology of migraine headaches. BGC 20-1531 has been shown to be a potent antagonist of these effects. In isolated human middle cerebral and middle meningeal arteries, BGC 20-1531 competitively antagonized the vasodilation induced by PGE2. The antagonist potency (pKB) in these native human tissues was determined to be between 7.6 and 7.8, which aligns closely with the potency observed in recombinant cell lines. Furthermore, in in-vivo studies using a canine model, intravenous administration of BGC 20-1531 caused a dose-dependent antagonism of the increase in carotid blood flow and the corresponding decrease in carotid resistance induced by PGE2.
In a different cellular context, studies using the human liver cell line HepG2 have shown that PGE2 can upregulate the activity of the Na+/K+ ATPase via the EP4 receptor. The stimulatory effect of PGE2 on the Na+/K+ ATPase was completely abolished in the presence of BGC 20-1531, indicating that this is another downstream cellular process regulated by the EP4-cAMP axis that is effectively blocked by this antagonist.
Table 2: Downstream Effects of EP4 Antagonism by this compound
In Vitro Methodologies and Findings for Bgc 20 1531 Hydrochloride
Cell-Based Assay Systems
To investigate the interaction of BGC 20-1531 hydrochloride with its molecular target, researchers have employed engineered cell lines that express the human EP4 receptor. These systems provide a controlled environment to study the compound's direct effects on receptor function.
Application of Recombinant Human EP4 Receptor-Expressing Cell Lines
Human Embryonic Kidney 293 (HEK293) cells, particularly the EBNA variant, have been instrumental in characterizing this compound. nih.govbertin-bioreagent.comcaymanchem.com These cells are stably transfected to express the recombinant human EP4 receptor, creating a reliable model for studying receptor-specific interactions. nih.govbertin-bioreagent.comcaymanchem.com By using a cell line that overexpresses the target receptor, scientists can isolate and measure the effects of the compound with high precision. nih.gov This approach allows for the detailed examination of the antagonist's affinity and functional consequences at the human EP4 receptor. nih.govmedchemexpress.com
Functional Assays for cAMP Measurement
The EP4 receptor is coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.com Functional assays measuring cAMP accumulation are therefore a key method for determining the antagonist activity of this compound. nih.govcaymanchem.com In these assays, HEK293-EBNA cells expressing the human EP4 receptor are stimulated with prostaglandin (B15479496) E2 (PGE2), a natural EP4 receptor agonist, which results in a concentration-dependent increase in cAMP levels. nih.govcaymanchem.com
When introduced into this system, this compound demonstrates its antagonistic properties by competitively inhibiting the PGE2-induced accumulation of cAMP. nih.govcaymanchem.com Studies have shown that increasing concentrations of BGC 20-1531 cause a rightward shift in the PGE2 concentration-response curve, which is characteristic of competitive antagonism. nih.gov Schild analysis of this data yielded a pKB value of 7.6, quantifying its antagonist potency at the recombinant human EP4 receptor. nih.govmedchemexpress.com
Radioligand Displacement Assays for Receptor Binding
To directly measure the binding affinity of this compound for the EP4 receptor, radioligand displacement assays are employed. nih.govmedchemexpress.com These assays use cell membranes prepared from HEK293-EBNA cells expressing the human EP4 receptor and a radiolabeled form of PGE2, specifically [³H]-PGE₂. nih.gov The assay measures the ability of the unlabeled compound, this compound, to compete with and displace the radioligand from the receptor.
In these competitive binding studies, this compound was shown to displace [³H]-PGE₂ with high affinity. nih.gov The results from these experiments determined a pKi (negative logarithm of the inhibition constant, Ki) of 7.9. nih.gov This corresponds to a Ki value of 3 nM or 11.7 nM, confirming the compound's high affinity for the human EP4 receptor. nih.govbertin-bioreagent.comrndsystems.comtocris.com Furthermore, these studies highlighted the compound's selectivity, showing that this compound has negligible affinity for other prostanoid receptors like EP2 and EP3, with Ki values greater than 10,000 nM for both. bertin-bioreagent.comcaymanchem.comglpbio.com The compound exhibits over 2500-fold selectivity for EP4 over EP2 and EP3 receptors. rndsystems.comtocris.comncats.io
Table 1: In Vitro Receptor Binding and Functional Antagonism Data
| Parameter | Value | Cell Line/System | Description |
|---|---|---|---|
| pKi | 7.9 nih.gov | HEK293-EBNA cell membranes | Affinity constant determined by [³H]-PGE₂ displacement. |
| Ki | 3 nM rndsystems.comtocris.com | HEK293-EBNA cell membranes | Inhibition constant for human EP4 receptor. |
| Ki | 11.7 nM bertin-bioreagent.comcaymanchem.com | HEK293-EBNA cell membranes | Inhibition constant for human EP4 receptor. |
| Ki (EP2) | >10,000 nM bertin-bioreagent.comcaymanchem.comglpbio.com | Recombinant human receptors | Demonstrates selectivity over EP2 receptor. |
| Ki (EP3) | >10,000 nM bertin-bioreagent.comcaymanchem.comglpbio.com | Recombinant human receptors | Demonstrates selectivity over EP3 receptor. |
| pKB | 7.6 nih.govmedchemexpress.comncats.io | Adherent HEK293-EBNA cells | Antagonist potency from cAMP functional assay (Schild analysis). |
Isolated Tissue Preparations and Organ Bath Studies
To understand the physiological effects of this compound in a more complex biological environment, studies are conducted on isolated human tissues. These ex vivo experiments bridge the gap between single-cell assays and whole-organism responses.
Use of Human Middle Cerebral and Meningeal Arterial Rings
The dilation of cranial arteries is believed to be a significant factor in migraine headaches. nih.govmedchemexpress.com Therefore, human middle cerebral and middle meningeal arteries, vessels implicated in migraine pain, are used in organ bath studies to test the activity of potential anti-migraine compounds. nih.govbertin-bioreagent.comcaymanchem.comrndsystems.comncats.io For these experiments, arterial rings are isolated from human tissue obtained with ethical approval. nih.gov The rings are mounted in an organ bath, a system that allows for the measurement of changes in vascular tone (contraction and relaxation) in response to pharmacological agents. nih.gov
Characterization of Antagonism of PGE2-Induced Vasodilation
In the organ bath setup, PGE2 is known to induce a concentration-dependent relaxation (vasodilation) of pre-contracted human middle cerebral and meningeal arterial rings. nih.gov This effect is mediated by native EP4 receptors present in the vasculature. nih.gov this compound is then introduced to determine its ability to counteract this vasodilation. nih.govbertin-bioreagent.comcaymanchem.comrndsystems.comncats.io
The studies confirmed that this compound acts as a competitive antagonist at these native EP4 receptors. nih.govncats.io It effectively inhibited and reversed the vasodilation induced by PGE2 in both human middle cerebral and meningeal arteries. nih.govbertin-bioreagent.comcaymanchem.com The antagonist potency (pKB) of BGC 20-1531 was calculated to be 7.8 in the middle cerebral artery and 7.6 in the meningeal artery. nih.govmedchemexpress.comncats.io These values are consistent with the affinity and potency estimates derived from the cell-based assays, confirming that BGC 20-1531 is a potent antagonist of both recombinant and native human EP4 receptors. nih.gov
Table 2: Antagonist Activity in Isolated Human Arteries
| Tissue | Parameter | Value | Description |
|---|---|---|---|
| Human Middle Cerebral Artery | pKB | 7.8 nih.govmedchemexpress.comncats.io | Potency in antagonizing PGE2-induced vasodilation. |
| Human Meningeal Artery | pKB | 7.6 nih.govmedchemexpress.comncats.io | Potency in antagonizing PGE2-induced vasodilation. |
| Human Middle Cerebral & Meningeal Arteries | Kb | 15.85 nM bertin-bioreagent.comcaymanchem.com | Antagonist dissociation constant for reversing PGE2-induced vasorelaxation. |
Methodologies for Tissue Pre-contraction (e.g., Phenylephrine)
To investigate the functional antagonism of this compound on vascular tissue, in vitro experiments on isolated arterial rings are commonly performed. A critical step in these assays is the pre-contraction of the tissue to establish a stable level of tone against which relaxation (vasodilation) can be measured. Phenylephrine (B352888), a selective α1-adrenergic receptor agonist, is frequently used for this purpose.
In studies involving human middle cerebral and meningeal arteries, arterial rings are mounted in organ baths. Following an equilibration period, a stable contraction is induced by adding phenylephrine. nih.gov The concentration of phenylephrine is carefully selected to be in the range of its EC50–EC70 (the concentration that produces 50% to 70% of its maximal effect), ensuring a consistent and reproducible level of pre-contraction. nih.gov Specific concentrations of phenylephrine, such as 1 µmol·L−1, 1–3 µmol·L−1, or 10 µmol·L−1, have been utilized in these protocols. nih.gov Once a stable contraction is achieved, the relaxant effects of agonists, such as prostaglandin E2 (PGE2), can be studied in the absence or presence of this compound. nih.gov
In some experimental setups, after inducing a stable contraction with phenylephrine, a vasodilator like PGE2 is added to induce relaxation. Subsequently, this compound is introduced to observe its ability to reverse this established vasodilation, providing further evidence of its antagonistic properties. nih.gov For instance, in human middle cerebral artery rings pre-contracted with 1 µmol·L−1 phenylephrine, the addition of 100 nmol·L−1 PGE2 induces vasodilation, which is then shown to be rapidly and completely reversed by 1 µmol·L−1 this compound. nih.gov
Data Analysis and Pharmacological Modeling
The analysis of data from in vitro experiments is crucial for quantifying the potency and mechanism of action of a compound like this compound. This involves specialized pharmacological models and statistical software.
Application of Schild Analysis for pKB Estimation
Schild analysis is a cornerstone of classical pharmacology used to characterize the affinity of a competitive antagonist. nih.govuam.es This method is applied to data from functional assays where an antagonist causes a parallel rightward shift in the concentration-response curve of an agonist, without reducing the maximum response. uam.es The analysis involves plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. nih.gov The concentration ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence of the antagonist to the concentration required for the same response in its absence. uam.es
For a competitive antagonist, the slope of the resulting linear regression should not be significantly different from unity (1.0). nih.govuam.es The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's potency. When the slope is constrained to unity, the pA2 value is considered equivalent to the pKB, the negative logarithm of the dissociation constant of the antagonist. nih.govuam.es
In the characterization of this compound, Schild analysis was used to determine its antagonist affinity at native EP4 receptors in human cerebral arteries. The analysis of the antagonism of PGE2-mediated vasodilation by increasing concentrations of this compound yielded a linear regression slope of unity, consistent with competitive antagonism. nih.gov This analysis provided a mean pKB estimate of 7.8 for human middle cerebral artery and 7.6 for human meningeal artery. nih.govnih.gov A similar pKB of 7.6 was also determined from the antagonism of PGE2-stimulated cAMP accumulation in HEK-293 cells expressing recombinant human EP4 receptors, with a Schild plot slope of 0.95. nih.gov
Table 1: pKB Values for this compound Determined by Schild Analysis
| Tissue/Cell Type | Agonist | pKB Value | Schild Plot Slope |
| Human Middle Cerebral Artery | PGE2 | 7.8 | Unity |
| Human Meningeal Artery | PGE2 | 7.6 | Not Reported |
| HEK-293 cells (recombinant human EP4) | PGE2 | 7.6 | 0.95 |
Utilization of Software for Dose-Response Curve Analysis (e.g., GraphPad Prism)
The analysis of dose-response data and the generation of curves are greatly facilitated by specialized software programs like GraphPad Prism. graphpad.comgraphpad.combellbrooklabs.com While the primary research on this compound does not explicitly name the software used, the methodologies described are standard procedures readily performed by such programs. nih.gov
GraphPad Prism allows researchers to input raw data, including drug concentrations and the measured responses (e.g., cAMP levels, percentage of tissue relaxation). graphpad.comsinica.edu.tw Since drug concentrations often span several orders of magnitude, the software can transform these values into their logarithms, which is a standard practice for plotting sigmoidal dose-response curves. graphpad.comgraphpad.com
The software then fits the data to a non-linear regression model, typically a four-parameter logistic equation, to generate a sigmoidal dose-response curve. graphpad.com From this curve, key parameters such as the EC50 (the concentration of an agonist that produces 50% of the maximal response) or IC50 (the concentration of an antagonist that inhibits a response by 50%) can be accurately determined. bellbrooklabs.comsinica.edu.tw When analyzing antagonist activity, the software can compare the dose-response curves of an agonist in the absence and presence of various concentrations of the antagonist to calculate the concentration ratio, which is essential for the subsequent Schild analysis. graphpad.com
In Vivo Preclinical Pharmacodynamic Research of Bgc 20 1531 Hydrochloride
Animal Models for Vascular Response Assessment
To investigate the in vivo effects of BGC 20-1531 hydrochloride, researchers have utilized specific animal models to assess its impact on vascular hemodynamics.
Canine Carotid Hemodynamics Studies
Canine models have been instrumental in evaluating the pharmacodynamic properties of this compound. nih.gov In these studies, anesthetized dogs are used to measure changes in carotid artery blood flow. nih.gov This model is considered relevant for predicting responses in human cranial vasculature. nih.gov The external carotid artery in dogs serves as a proxy to understand the potential effects on cerebral blood vessels. nih.govnih.gov
Evaluation of PGE2-Induced Changes in Carotid Blood Flow and Resistance
A key aspect of the canine model involves the administration of prostaglandin (B15479496) E2 (PGE2), a known vasodilator that acts through EP4 receptors, to induce changes in carotid blood flow and resistance. nih.govbertin-bioreagent.com Intra-arterial administration of PGE2 leads to an increase in carotid blood flow and a decrease in carotid resistance. nih.govbertin-bioreagent.com This induced response provides a baseline against which the antagonistic effects of this compound can be measured. nih.gov
Assessment of EP4 Receptor Antagonism in Physiological Models
The primary mechanism of action of this compound is its antagonism of the EP4 receptor. nih.govbertin-bioreagent.comnih.gov In vivo studies have focused on quantifying this antagonism in physiological settings.
Dose-Dependent Antagonism of PGE2 Effects in Animal Models
Intravenous administration of this compound in canine models has been shown to cause a dose-dependent antagonism of the PGE2-induced increase in carotid blood flow. nih.govnih.gov This indicates that as the dose of this compound increases, its ability to counteract the vasodilatory effects of PGE2 becomes more pronounced. nih.gov This dose-response relationship is a critical piece of evidence for its efficacy as an EP4 receptor antagonist in a living system. nih.gov
Table 1: Effect of this compound on PGE2-Induced Changes in Canine Carotid Blood Flow
| Treatment | Change in Carotid Blood Flow |
| PGE2 alone | Increased |
| This compound + PGE2 | Dose-dependent reduction of PGE2-induced increase nih.govnih.gov |
Preclinical Bioavailability Assessment
Preclinical investigations have confirmed that this compound is orally bioavailable. ncats.iorndsystems.combio-techne.com This characteristic is a significant advantage for its potential development as a therapeutic agent, as it allows for oral administration.
Research in Specific Disease-Relevant Preclinical Models
The primary disease model in which this compound has been studied preclinically is related to migraine. nih.govnih.gov The rationale for this focus is the role of PGE2-induced cerebral vasodilation as a potential contributor to migraine pain. nih.govnih.gov By antagonizing the EP4 receptors, BGC 20-1531 is hypothesized to alleviate the symptoms of migraine that arise from this vasodilation. nih.govnih.gov The canine carotid hemodynamics model is considered a relevant, albeit not a complete, reflection of the vascular component of migraine pathophysiology. nih.gov
Table 2: Investigated Preclinical Model for this compound
| Disease Model | Rationale for Investigation | Key Findings |
| Migraine (via canine carotid hemodynamics) | EP4 receptors are involved in PGE2-induced cerebral vasodilation, a contributor to migraine pain. nih.govnih.gov | This compound effectively antagonizes PGE2-induced increases in carotid blood flow. nih.govnih.gov |
Investigation in Animal Models Relevant to EP4 Receptor Biology (e.g., models of inflammatory processes where EP4 is implicated)
The pro-inflammatory mediator PGE2 is instrumental in inflammatory pain signaling, primarily through the sensitization of peripheral nociceptors mediated by the EP4 receptor. nih.gov Consequently, the development of selective EP4 receptor antagonists has been a key strategy for new analgesic and anti-inflammatory treatments. nih.gov While specific data on this compound in classic inflammatory models like carrageenan- or complete Freund's adjuvant (CFA)-induced inflammation are not extensively detailed in the public domain, its effects on inflammatory pain have been assessed in preclinical mouse models. nih.govbiorxiv.org
In one study, the EP4 antagonist BGC 20-1531 was evaluated for its effect on PGE2-induced nociception in mice. biorxiv.org The findings indicated that BGC 20-1531 dose-dependently abolished non-evoked nociception caused by PGE2. biorxiv.org However, it had only a marginal effect on mechanical allodynia evoked by PGE2. biorxiv.org This suggests a specific role for EP4 receptor antagonism in certain types of inflammatory pain responses.
The broader context for this research comes from studies on other selective EP4 receptor antagonists, which have demonstrated anti-hyperalgesic effects in animal models of acute and chronic inflammatory pain. nih.gov For instance, the EP4 receptor antagonist CJ-023,423 has been shown to be effective in the carrageenan-induced mechanical hyperalgesia model and the CFA-induced chronic inflammatory pain model. nih.gov Similarly, other EP4 antagonists like CR-6086 have been advanced to clinical trials for rheumatoid arthritis, and LY3127760 for inflammatory pain, underscoring the therapeutic potential of this drug class in inflammatory conditions. nih.gov These findings collectively suggest that the blockade of EP4 receptors is a valid pharmacological target for treating inflammatory pain. nih.gov
Table 1: Preclinical Investigation of BGC 20-1531 in an Inflammatory Pain Model
| Animal Model | Intervention | Key Findings | Reference |
| Mouse | PGE2-induced nociception | Dose-dependently abolished non-evoked nociception. | biorxiv.org |
| Mouse | PGE2-evoked mechanical allodynia | Produced marginal or no reduction. | biorxiv.org |
Evaluation in headache models involving PGE2, where EP4 antagonists are tested
The role of this compound as an EP4 receptor antagonist has been more extensively characterized in in vivo models relevant to headache, particularly migraine. nih.gov The rationale is that PGE2-induced vasodilation of cerebral and meningeal arteries is a significant contributor to migraine pain, and this vasodilation is mediated by EP4 receptors. nih.govncats.io
To investigate the pharmacodynamic profile of BGC 20-1531 in vivo, studies were conducted in anesthetized dogs. nih.gov In this model, the effects of the compound on carotid hemodynamics were assessed. nih.gov Intra-arterial administration of PGE2 was used to induce an increase in carotid blood flow (CBF) and a decrease in carotid vascular resistance (CR), mimicking the vasodilation implicated in migraine. nih.gov
The intravenous administration of this compound resulted in a dose-dependent antagonism of the PGE2-induced increase in CBF and the corresponding decrease in CR. nih.gov The study identified an ID50 (the dose required to inhibit 50% of the maximal response) of approximately 5 mg/kg for this effect. nih.gov Importantly, BGC 20-1531 itself did not have any effect on mean arterial pressure or heart rate at the tested doses. nih.gov These findings demonstrate that BGC 20-1531 is a potent and selective EP4 receptor antagonist in vivo, capable of reversing the PGE2-mediated vasodilation in cranial blood vessels. nih.govncats.io
Table 2: In Vivo Pharmacodynamic Profile of BGC 20-1531 in a Canine Headache Model
| Animal Model | Measured Parameter | Stimulus | Effect of BGC 20-1531 (1-10 mg/kg i.v.) | ID50 | Reference |
| Anesthetized Dog | Carotid Blood Flow (CBF) | Intra-arterial PGE2 | Dose-dependent antagonism of PGE2-induced increase in CBF. | ≈ 5 mg/kg | nih.gov |
| Anesthetized Dog | Carotid Vascular Resistance (CR) | Intra-arterial PGE2 | Dose-dependent antagonism of PGE2-mediated decrease in CR. | ≈ 5 mg/kg | nih.gov |
Compound Names Mentioned in the Article
Structure Activity Relationship Sar and Drug Discovery Research Aspects
Historical Context of Discovery and Early Development of PGN-1531 (BGC 20-1531)
BGC 20-1531, also known by its development code PGN-1531, emerged from a dedicated hit-finding and lead optimization program aimed at identifying novel antagonists for the prostanoid EP4 receptor. nih.govresearchgate.net The primary therapeutic target for this research was the treatment of migraine headaches, a condition where the vasodilation of cerebral blood vessels, potentially mediated by the EP4 receptor, is considered a key contributing factor. ncats.iomedchemexpress.com
The discovery process was notably rapid, employing a combination of virtual screening methods to identify five structurally diverse series of initial hit compounds. nih.govresearchgate.net From these, a compound designated as "compound 6" was selected as the most promising lead due to its demonstrated competitive antagonism at the EP4 receptor. nih.govresearchgate.net
Subsequent lead optimization efforts focused on systematically improving several key properties. Researchers worked to enhance the compound's primary affinity for the EP4 receptor while simultaneously increasing its selectivity against the closely related EP2 receptor. nih.govresearchgate.net Another critical goal was to improve aqueous solubility. nih.govresearchgate.net This optimization pathway led to the identification of "compound 73," which was then formulated as a sodium salt, PGN-1531 (the free base of which is BGC 20-1531), to achieve a significant improvement in solubility to over 10 mg/mL. nih.govresearchgate.net
The resulting compound, BGC 20-1531, was characterized as a potent and highly selective EP4 receptor antagonist. medchemexpress.comrndsystems.commedchemexpress.com Despite its promising preclinical profile, its clinical development for migraine was later discontinued. ncats.io
Identification of Key Pharmacophores for EP4 Receptor Antagonism
The molecular structure of BGC 20-1531 is integral to its function as a high-affinity EP4 receptor antagonist. Its chemical name, 4-[[4-(5-Methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide hydrochloride, describes a multi-component structure with several key pharmacophoric features essential for its biological activity.
A critical element found in many prostanoid receptor antagonists is an aryl-sulphonamido group, and BGC 20-1531 incorporates this feature as an N-((2-methylphenyl)sulfonyl) moiety. nih.gov This group is believed to play a crucial role in the molecule's interaction with the receptor.
A central furan-2-carboxamide core: This heterocyclic ring acts as a central scaffold, appropriately positioning the other functional groups for optimal interaction with the receptor's binding pocket.
A bi-aryl ether group: The 4-((4-(5-Methoxy-2-pyridinyl)phenoxy)methyl) group extends from one side of the furan (B31954) core. This large, relatively rigid moiety is crucial for establishing specific contacts within the receptor.
A substituted benzenesulphonamide group: The N-((2-methylphenyl)sulfonyl) group attached to the carboxamide is a key feature for high-affinity antagonism, a characteristic shared with other classes of prostanoid antagonists. nih.gov
The combination of these features results in a molecule with high affinity (Ki = 3 nM) and selectivity for the EP4 receptor. rndsystems.com
Strategies in Rational Design and Virtual Screening for EP4 Antagonists
The discovery of BGC 20-1531 is a prime example of modern drug discovery strategies that leverage computational tools for rational design. The program began with hit-finding, which utilized virtual screening to rapidly assess large chemical libraries and identify initial compounds with the potential to bind to the EP4 receptor. nih.govresearchgate.net This in-silico approach successfully identified multiple, structurally distinct starting points for a medicinal chemistry campaign. nih.govresearchgate.net
Following the identification of initial hits, a rigorous lead optimization process was undertaken. nih.gov This phase is characterized by an iterative cycle of designing, synthesizing, and testing new analogues to refine the molecule's properties. The key objectives of this optimization for the BGC 20-1531 program were:
Improving Potency: Enhancing the binding affinity for the EP4 receptor. nih.gov
Increasing Selectivity: Ensuring the compound binds preferentially to the EP4 receptor over other prostanoid receptors, particularly the structurally similar EP2 receptor, to minimize potential off-target effects. nih.govresearchgate.net
Enhancing Physicochemical Properties: Improving characteristics like aqueous solubility to ensure the compound is suitable for further development, which culminated in the creation of the PGN-1531 sodium salt. nih.govresearchgate.net
This structured approach, combining computational screening with systematic chemical modification, exemplifies the rational design strategies used to develop potent and selective receptor antagonists like BGC 20-1531. nih.gov
Comparative SAR with Other Prostanoid Receptor Antagonists
The structure-activity relationship (SAR) of BGC 20-1531 is best understood when compared with other prostanoid receptor antagonists. A defining characteristic of BGC 20-1531 is its exceptional selectivity for the EP4 subtype. It exhibits over 2,500-fold greater selectivity for EP4 compared to the EP2 and EP3 receptors and shows negligible affinity for a wide array of other prostanoid receptors and other biological targets. ncats.iomedchemexpress.comrndsystems.com
The table below provides a comparison of the binding affinities of BGC 20-1531 with other selective EP4 receptor antagonists.
| Compound | Target Receptor | Binding Affinity (K_i) / Potency (IC_50, pK_b) |
| BGC 20-1531 | EP4 | K_i = 3 nM ncats.iorndsystems.com, pK_b = 7.6 medchemexpress.commedchemexpress.com |
| MF498 | EP4 | K_i = 0.7 nM medchemexpress.com |
| MK-2894 | EP4 | K_i = 0.56 nM medchemexpress.com |
| CJ-023,423 | EP4 | K_i = 13 nM (human) science.gov |
| BAY-1316957 | EP4 | IC_50 = 15.3 nM medchemexpress.com |
| Grapiprant (B1672139) | EP4 | - |
Recent structural biology studies using cryo-electron microscopy on EP4 in complex with other antagonists like grapiprant have begun to reveal the precise molecular interactions that govern ligand binding and selectivity. biorxiv.org These studies highlight the importance of the specific shape of the binding pocket and the distribution of charged residues. biorxiv.org While the specific binding mode of BGC 20-1531 has not been published, its high affinity and selectivity are undoubtedly a result of its unique three-dimensional shape and chemical properties, which allow it to fit snugly and interact optimally within the EP4 receptor's binding site, a site that differs subtly but critically from those of other prostanoid receptors. biorxiv.org
Bgc 20 1531 Hydrochloride As a Research Tool and Reference Compound
Utility in Compound Libraries for Screening and Target Validation
BGC 20-1531 hydrochloride is a component of commercially available compound libraries, such as the Tocriscreen 2.0 Max. tocris.combio-techne.com These libraries are collections of bioactive compounds used in high-throughput screening to identify new drug leads and to validate potential drug targets. The inclusion of a well-characterized, selective antagonist like this compound allows researchers to specifically probe the involvement of the EP4 receptor in cellular and disease models.
The high selectivity of this compound for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3) and a wide array of other receptors, ion channels, and enzymes is a key attribute for its use in screening and target validation. ncats.ionih.gov This selectivity ensures that any observed biological effects are directly attributable to the blockade of the EP4 receptor, thus validating it as a potential therapeutic target. For instance, it exhibits over 2500-fold selectivity for EP4 over EP2 and EP3 receptors. ncats.iotocris.com
Table 1: Selectivity and Affinity of this compound
| Receptor/Target | Affinity/Potency | Reference |
|---|---|---|
| EP4 Receptor | Ki = 3 nM | ncats.iotocris.com |
| pKb = 7.6 | medchemexpress.comnih.govmedchemexpress.eu | |
| Other Prostanoid Receptors (EP1, EP2, EP3) | >2500-fold lower affinity than for EP4 | ncats.iotocris.com |
| Other Receptors, Channels, Transporters, Enzymes | No appreciable affinity (pKi < 5) | nih.govmedchemexpress.com |
Application in Studies Probing EP4 Receptor-Mediated Biological Processes
This compound has been instrumental in defining the role of the EP4 receptor in a variety of biological processes, most notably in vasodilation and inflammation. nih.govscribd.com Research has demonstrated its ability to inhibit prostaglandin (B15479496) E2 (PGE2)-induced vasodilation of cerebral and meningeal arteries in vitro. ncats.ionih.gov This has been a key finding in studies investigating the mechanisms of migraine headaches, where vasodilation is a contributing factor. nih.govnih.gov
In one study, BGC 20-1531 competitively antagonized the vasodilation induced by PGE2 in human middle cerebral and meningeal arteries. nih.gov Furthermore, in vivo studies in canine models showed that it caused a dose-dependent antagonism of the PGE2-induced increase in carotid blood flow. ncats.ionih.gov
A study on ex vivo human cerebral parenchymal arterioles showed that low doses of PGE2 induce vasodilation, which was inhibited by BGC 20-1531. nih.gov This further supports the role of the EP4 receptor in mediating this response.
Use in Mechanistic Investigations of Prostaglandin Biology
The specificity of this compound allows for precise dissection of the signaling pathways downstream of the EP4 receptor. scribd.com Prostaglandins, like PGE2, exert their effects through a family of G-protein coupled receptors, including the EP receptors. glpbio.com EP2 and EP4 receptors are known to couple to Gs proteins, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). medchemexpress.complos.org
By using this compound to block the EP4 receptor, researchers can differentiate its effects from those mediated by other EP receptors. For example, in a study on HepG2 cells, the stimulatory effect of PGE2 on Na+/K+ ATPase activity was completely abolished by BGC 20-1531, while blockers of EP1, EP2, and EP3 receptors had no effect. plos.orgresearchgate.net This demonstrated that PGE2 enhances Na+/K+ ATPase activity specifically through the EP4 receptor. plos.orgresearchgate.net
Table 2: Research Applications of this compound
| Research Area | Model | Key Finding | Reference |
|---|---|---|---|
| Migraine Headache | Human middle cerebral and meningeal arteries (in vitro), Canine carotid blood flow (in vivo) | BGC 20-1531 antagonized PGE2-induced vasodilation. | ncats.ionih.gov |
| Vasodilation | Ex vivo human cerebral parenchymal arterioles | Inhibited low-dose PGE2-induced vasodilation. | nih.gov |
| Prostaglandin Signaling | HepG2 cells | Blocked PGE2-induced stimulation of Na+/K+ ATPase activity, confirming EP4 mediation. | plos.orgresearchgate.net |
Role in Advancing Understanding of EP4 Receptor Physiology and Pathophysiology
The use of this compound has significantly advanced our understanding of the physiological and pathophysiological roles of the EP4 receptor. scribd.com Its application has been crucial in implicating the EP4 receptor in conditions such as migraine. nih.govmedchemexpress.com While clinical trials for migraine were eventually discontinued, the preclinical data generated using BGC 20-1531 provided valuable insights into the potential of EP4 antagonism as a therapeutic strategy. ncats.io
Studies utilizing BGC 20-1531 have helped to delineate the distinct roles of the different EP receptors in various tissues. For example, while EP4 receptor activation leads to vasodilation in cerebral arteries, it does not have the same effect in coronary, pulmonary, or renal arteries, highlighting the tissue-specific functions of this receptor. nih.govmedchemexpress.com This level of detail is critical for understanding both the normal physiology of the prostaglandin system and its dysregulation in disease states.
Table of Compounds
| Compound Name | |
|---|---|
| This compound | |
| Prostaglandin E2 (PGE2) | |
| SC-19220 | |
| PF-04418948 | |
| L-798106 | |
| TC 2510 | |
| Celecoxib | |
| ONO-AE-248 | |
| L-161982 |
Q & A
Q. What is the primary pharmacological target of BGC 20-1531 hydrochloride, and how does its selectivity compare to related prostaglandin receptors?
this compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4), with reported Ki values of 11.7 nM for EP4 versus >10,000 nM for EP2 and EP3 receptors, demonstrating high specificity . Methodologically, selectivity is validated through competitive radioligand binding assays using EP4-transfected cell lines, coupled with functional assays (e.g., cAMP modulation) to confirm receptor subtype activity. Cross-reactivity screening against other GPCRs is essential to rule off-target effects .
Q. What experimental models are most appropriate for studying this compound’s effects on Na+/K+ ATPase activity?
HepG2 cells, as shown in EP4 receptor studies, are a validated model for investigating BGC 20-1531’s modulation of Na+/K+ ATPase activity. Experimental designs should include dose-response curves (e.g., 1–100 µM) and co-treatment with EP4 agonists/antagonists (e.g., PF-04418948 or L-826266) to isolate receptor-specific effects. Activity is quantified via ouabain-sensitive ATP hydrolysis assays, with results normalized to control groups .
Advanced Research Questions
Q. How can researchers address potential receptor cross-talk when studying this compound in complex physiological systems?
Receptor cross-talk (e.g., between EP4 and β-adrenergic receptors) may confound results. To mitigate this, employ siRNA knockdown or CRISPR-Cas9 knockout of non-target receptors in cellular models. Parallel experiments using EP4-selective agonists (e.g., CAY10598) alongside BGC 20-1531 can clarify EP4-specific pathways. Data should be analyzed using multivariate regression to account for interacting variables .
Q. What methodological considerations are critical when analyzing synergistic effects between this compound and other EP receptor antagonists?
Synergy studies (e.g., combining BGC 20-1531 with SC-51089 or L-826266) require rigorous dose-matrix designs (e.g., 3x3 concentration grids) and statistical validation via Bliss Independence or Chou-Talalay models. Normalize activity to baseline Na+/K+ ATPase function and include controls for additive vs. synergistic interactions. Replicate experiments across independent cell batches to confirm reproducibility .
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or tissue-specific receptor expression. To bridge this gap:
- Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo drug distribution.
- Validate findings in ex vivo organotypic cultures (e.g., liver slices) under controlled oxygenation.
- Cross-reference transcriptomic databases (e.g., GTEx) to assess EP4 expression patterns in target tissues .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing contradictory results in this compound dose-response studies?
Contradictions may stem from cell-type variability or assay conditions. Apply mixed-effects models to account for batch variability and outlier detection methods (e.g., Grubbs’ test). Meta-analyses of published datasets (e.g., from ChEMBL or PubChem) can identify consensus EC50 ranges. Sensitivity analysis using Monte Carlo simulations helps quantify uncertainty .
Q. How can researchers optimize experimental protocols for reproducibility when working with this compound?
- Adhere to standardized SOPs for cell culture (e.g., passage number limits, serum batch consistency) .
- Pre-treat cells with EP4 receptor stabilizers (e.g., albumin-conjugated PGE2) to minimize receptor internalization artifacts.
- Document raw data and analysis pipelines using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
